REACTION_CXSMILES
|
O1CCOCC1.I[C:8]1[C:16]2[C:11](=[N:12][CH:13]=[CH:14][CH:15]=2)[N:10](C(OC(C)(C)C)=O)[C:9]=1[CH3:24].[CH:25]1[C:34]2[CH:33]=[CH:32][CH:31]=[C:30](B(O)O)[C:29]=2[CH:28]=[CH:27][N:26]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].ClCCl.O>[CH3:24][C:9]1[NH:10][C:11]2=[N:12][CH:13]=[CH:14][CH:15]=[C:16]2[C:8]=1[C:30]1[CH:31]=[CH:32][CH:33]=[C:34]2[C:29]=1[CH:28]=[CH:27][N:26]=[CH:25]2 |f:3.4.5,6.7.8.9.10|
|
Name
|
|
Quantity
|
179 g
|
Type
|
reactant
|
Smiles
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IC1=C(N(C2=NC=CC=C21)C(=O)OC(C)(C)C)C
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Name
|
|
Quantity
|
87 mg
|
Type
|
reactant
|
Smiles
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C1=NC=CC=2C(=CC=CC12)B(O)O
|
Name
|
|
Quantity
|
159 mg
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
57 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
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Details
|
The mixture is stirred at 100° C. in a sealed vessel for 26 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed on a silica-gel column with dichloromethane/methanol as eluent
|
Reaction Time |
26 h |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C=2C(=NC=CC2)N1)C1=C2C=CN=CC2=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |